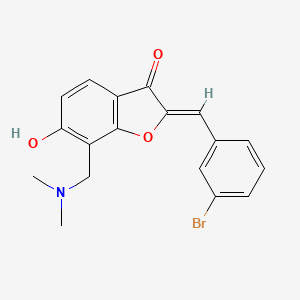
(Z)-2-(3-bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a benzofuran derivative. Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings. This particular compound has several functional groups attached to it, including a bromobenzylidene group, a dimethylamino group, and a hydroxy group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzofuran core, with the various substituents attached at the specified positions. The bromine atom would add significant weight to the molecule, and the dimethylamino group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing bromine atom and the electron-donating dimethylamino group. The hydroxy group could potentially be deprotonated under basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom would increase its molecular weight and could enhance its lipophilicity. The dimethylamino group could potentially make it a base under certain conditions .Aplicaciones Científicas De Investigación
Photodynamic Therapy
Compounds structurally related to benzofuran derivatives and Schiff bases have been explored for their potential applications in photodynamic therapy (PDT), especially for cancer treatment. For instance, zinc phthalocyanines substituted with Schiff base groups have been synthesized and characterized for their photophysical and photochemical properties. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for PDT in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition
Schiff bases, particularly those incorporating benzofuran or dimethylamino groups, have been examined as corrosion inhibitors. They offer a cost-effective and stable solution for protecting mild steel against corrosion in acidic media. The inhibition efficiency of these compounds depends on factors such as the amount of nitrogen in the inhibitor, the concentration, and the molecular weight. Research has shown inhibition efficiencies up to 96% with these compounds, highlighting their potential in industrial applications to prevent metal corrosion (Jamil et al., 2018).
Catalysis
Dimethylaminobenzyl-substituted compounds have also been investigated for their catalytic properties. For example, water-soluble carbene complexes containing peripheral NMe2 substituents have been synthesized and used as catalysts for the synthesis of 2,3-dimethylfuran. These catalysts can be efficiently recovered and reused, offering an environmentally friendly and cost-effective approach for the production of valuable chemical compounds (Özdemir et al., 2001).
Drug Synthesis Intermediates
Benzyl bromophenols and related brominated compounds have been identified as intermediates in the synthesis of various pharmaceuticals. These compounds often serve as key intermediates in the production of drugs targeting cancer, inflammation, and other diseases. The synthesis and characterization of these intermediates are crucial for developing new therapeutic agents (Sheng-li, 2004).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2Z)-2-[(3-bromophenyl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-20(2)10-14-15(21)7-6-13-17(22)16(23-18(13)14)9-11-4-3-5-12(19)8-11/h3-9,21H,10H2,1-2H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIOBXOAWGMBMW-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)Br)C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)Br)/C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

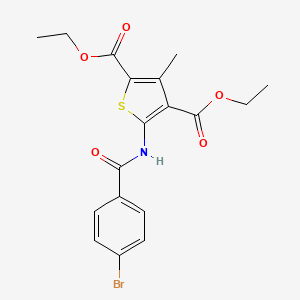
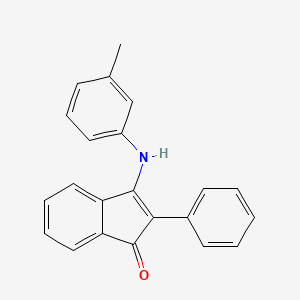
![N-(2-fluorophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide](/img/structure/B2652928.png)
![methyl 2-{1-[(2,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}pyridine-3-carboxylate](/img/structure/B2652930.png)
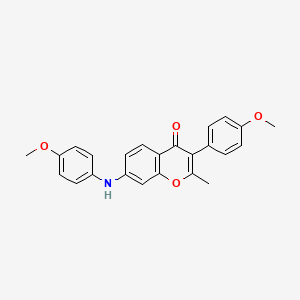
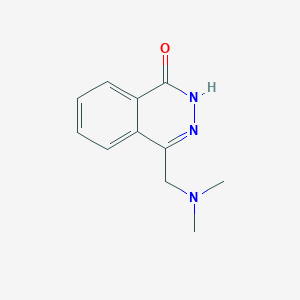
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(piperidine-1-carbonyl)phenyl]propanamide](/img/structure/B2652935.png)
![(Z)-2-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2652937.png)
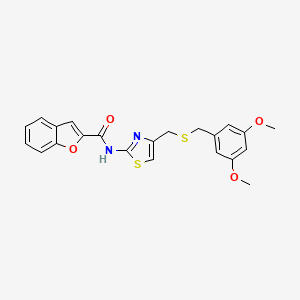
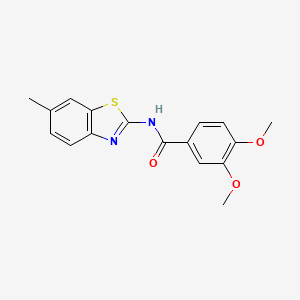
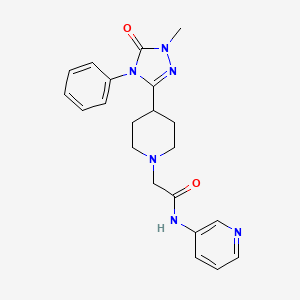
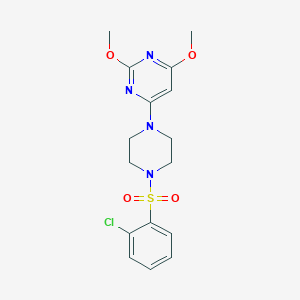
![3-[(6-Methylpyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2652945.png)
![methyl 4-(2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2652948.png)